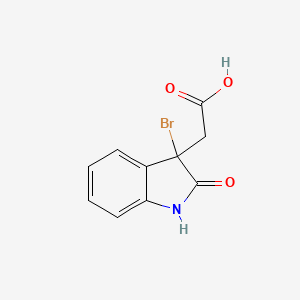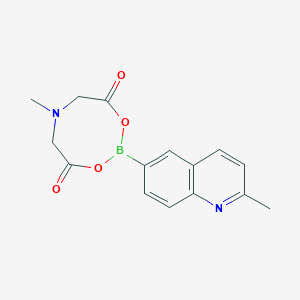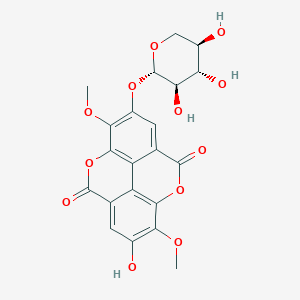
3-O-MethylduchesideA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-O-MethylduchesideA can be synthesized through various chemical reactions involving the starting material Potentilla argentea L. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated from the plant through extraction and purification processes .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural occurrence and the complexity of its structure. The primary method of obtaining this compound is through the extraction from Potentilla argentea L. using solvents such as methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions
3-O-MethylduchesideA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-O-MethylduchesideA has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phenolic compounds and their reactions.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 3-O-MethylduchesideA involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The specific molecular targets and pathways are still under investigation, but it is known to influence key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- Catechin 7-O-β-D-glucopyranoside
- Peucenin 7-O-methyl ether
- 6-Hydroxy-4-methylcoumarin
Uniqueness
3-O-MethylduchesideA is unique due to its specific structure and the presence of methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it has shown unique antioxidant and anti-inflammatory activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18O12 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3/t9-,13+,14-,21+/m1/s1 |
InChI Key |
UDWUZPSSUIWBKB-LAPUEANGSA-N |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


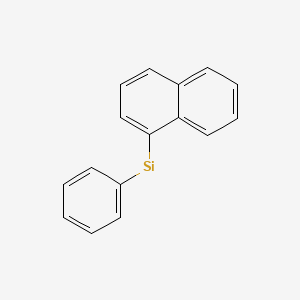
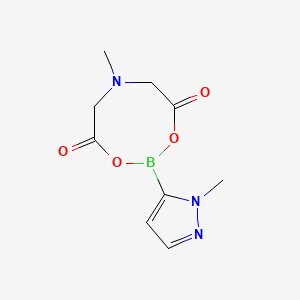
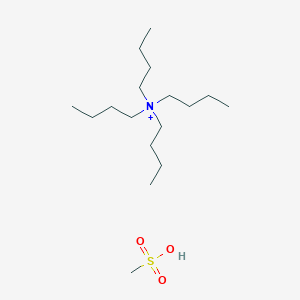
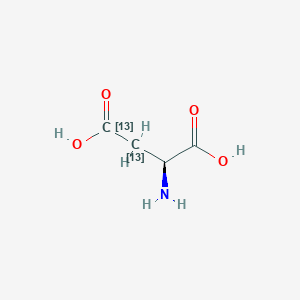

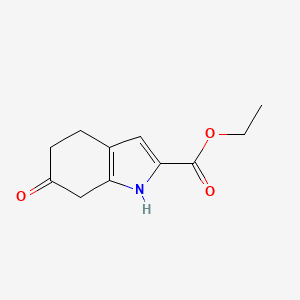
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)
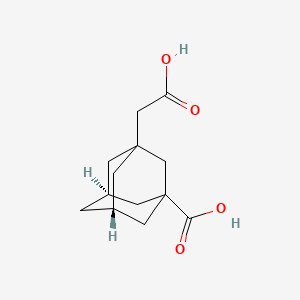
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
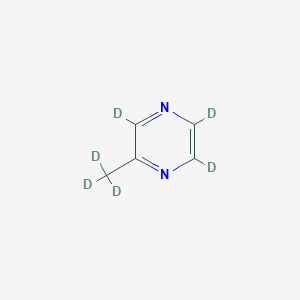
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
